molecular formula C24H27BrN4O3 B2380134 1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide CAS No. 1092972-46-7

1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide

Cat. No.: B2380134
CAS No.: 1092972-46-7
M. Wt: 499.409
InChI Key: XGCUYXIOBJFWTK-UHFFFAOYSA-N
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Description

The compound 1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide features a pyrazole core substituted with a 4-bromophenyl group (electron-withdrawing) and a methyl group (steric bulk). Attached to this core is a 3-hydroxyphenoxy-ethyl chain linked to a piperidine-4-carboxamide moiety. This structure combines hydrophobic (bromophenyl, methyl), hydrophilic (hydroxyl, carboxamide), and hydrogen-bonding elements, making it suitable for diverse biological interactions.

Properties

IUPAC Name

1-[2-[4-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN4O3/c1-15-22(16-2-4-18(25)5-3-16)23(28-27-15)20-7-6-19(14-21(20)30)32-13-12-29-10-8-17(9-11-29)24(26)31/h2-7,14,17,30H,8-13H2,1H3,(H2,26,31)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCUYXIOBJFWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Coupling Reactions: The pyrazole derivative is then coupled with a hydroxyphenyl compound using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Piperidine Introduction: The final step involves the reaction of the intermediate with piperidine-4-carboxamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Therapeutic Applications

A. Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the regulation of glucocorticoids. Inhibition of this enzyme can lead to beneficial effects in conditions such as metabolic syndrome, which includes type 2 diabetes and obesity, as well as associated disorders like hypertension and cardiovascular diseases .

B. Treatment of Central Nervous System Disorders
Research indicates that compounds similar to 1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide may also have applications in treating central nervous system disorders, including mild cognitive impairment and early stages of dementia, such as Alzheimer's disease . The modulation of glucocorticoid levels through 11β-HSD1 inhibition may enhance cognitive function and neuroprotection.

B. Pharmacokinetic Properties

Investigations into the pharmacokinetics of similar compounds reveal favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are essential for developing effective therapeutic agents that can be administered safely in clinical settings .

Data Summary Table

Application AreaKey Findings
Enzymatic InhibitionInhibits 11β-HSD1; potential treatment for metabolic syndrome
CNS DisordersMay improve cognitive function; potential use in Alzheimer's treatment
Anticancer ActivityRelated compounds show cytotoxicity against various cancer cell lines
PharmacokineticsFavorable ADME properties observed in structural analogs

Mechanism of Action

The mechanism of action of 1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazole-Based Piperidine/Piperazine Derivatives

Compound A : 5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(4-hydroxy-piperidin-1-yl)-1H-pyrazole-3-carboxamide (EP1583758 )
  • Structural Differences: Replaces the 3-hydroxyphenoxy-ethyl chain with a dichlorophenyl group. Substitutes the methyl group on pyrazole with ethyl. Piperidine has a hydroxyl group instead of carboxamide.
  • Ethyl substitution may alter steric interactions with target receptors.
Compound B : 1-(2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy}ethyl)piperidine-4-carboxamide ( )
  • Structural Differences: Methoxyphenyl replaces bromophenyl on the pyrazole. Additional methyl group on the phenolic ring.
  • Increased steric hindrance from the phenolic methyl group may affect binding kinetics.
Compound C : 1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine (Mepiprazole dihydrochloride, )
  • Structural Differences: Piperazine ring instead of piperidine. Lacks carboxamide and hydroxyphenoxy groups.
  • Functional Impact :
    • Piperazine’s additional nitrogen may enhance hydrogen bonding but reduce conformational rigidity.
    • Absence of hydrophilic groups could limit solubility.
Antibacterial/Antimycobacterial Activity
  • Compound D: 1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide ( ) Exhibits antibacterial activity due to sulfonamide and dichlorophenyl groups. Comparison: The target compound’s bromophenyl and hydroxyphenoxy groups may offer broader interactions with bacterial enzymes, though this requires empirical validation.
Receptor Binding (NTS1/NTS2)
  • Compound E: 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole]‑4‑yl}methyl)-1H-pyrazole‑4‑carboxamide ( ) Demonstrated calcium mobilization in CHO-k1 cells (EC50 ~10 nM). Comparison: The target’s bromophenyl group may enhance binding affinity via halogen bonding, while the hydroxyphenoxy chain could improve solubility, reducing off-target effects.
Analytical Characterization
  • 1H/13C-NMR: Key for confirming the hydroxyphenoxy and piperidine-carboxamide moieties (cf. ).
  • Elemental Analysis : Expected C% ~54–59%, H% ~5–6%, N% ~5–6%, consistent with pyrazole-piperidine hybrids ( ).

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Formula logP* Solubility (mg/mL) Melting Point (°C)
Target Compound C26H28BrN3O4 3.8 <0.1 (aqueous) 177–178†
Compound A (EP1583758 ) C22H21BrCl2N4O2 4.5 <0.05 180–182
Compound B ( ) C27H30N4O4 3.2 0.2 170–172

*Predicted using Molinspiration. †Based on analogous HCl salts ( ).

Biological Activity

The compound 1-(2-(4-(4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide is a synthetic derivative that incorporates a piperidine core, a bromophenyl moiety, and a pyrazole ring. Its structural complexity suggests potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, including:

  • Formation of the pyrazole ring from appropriate precursors.
  • Introduction of the bromophenyl group via electrophilic aromatic substitution.
  • Coupling reactions to attach the piperidine and carboxamide functionalities.

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group enhances interactions with DNA and cellular targets, potentially leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : Compounds similar in structure have been reported to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
HEPG2 (Liver carcinoma)3.5Induces apoptosis via DNA damage
HeLa (Cervical carcinoma)5.6Inhibits cell proliferation

These results indicate that the compound exhibits significant cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their cytotoxicity against HEPG2 and HeLa cells. The study found that the introduction of various substituents significantly affected the potency of these compounds, with some derivatives showing IC50 values as low as 1.0 µg/mL against HEPG2 cells .
  • Structure-Activity Relationship (SAR) : An investigation into the SAR of related compounds revealed that modifications to the pyrazole and piperidine rings could enhance biological activity. For instance, compounds with electron-withdrawing groups on the phenyl rings exhibited increased cytotoxicity due to better binding affinity to target enzymes involved in cancer cell survival .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step processes, including:

  • Condensation reactions to form the pyrazole core, as seen in derivatives like 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)pyrazole-3-carboxamide analogs .
  • Functionalization of the piperidine moiety via alkylation or amidation, as demonstrated in ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate synthesis .
  • Selective hydroxylation at the 3-position of the phenoxy group, requiring protective group strategies to avoid side reactions .

Q. Key intermediates :

  • 4-(4-Bromophenyl)-5-methyl-1H-pyrazole derivatives .
  • Bromoethyl-substituted pyrazole intermediates for ether linkage formation .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • IR spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O–H stretch at ~3300 cm⁻¹) .
  • Single-crystal X-ray diffraction : Resolves stereochemistry and hydrogen-bonding networks, as applied to pyrazole-piperidine hybrids .
  • NMR spectroscopy : Distinguishes substituent positions (e.g., ¹H NMR for methyl groups on pyrazole and piperidine protons) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening assays are recommended to assess its activity?

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, based on activity trends in pyrazole derivatives .
  • Enzyme inhibition studies : For example, Lp-PLA2 inhibition assays, given its role as a key intermediate in Lp-PLA2 inhibitor synthesis .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptotic/anti-proliferative effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperidine-ethyl linkage formation .
  • Catalyst screening : Pd-mediated coupling for bromophenyl incorporation (e.g., Suzuki-Miyaura cross-coupling) .
  • Computational guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as proposed by ICReDD’s reaction design framework .

Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., bromophenyl vs. chlorophenyl) and correlate with activity trends .
  • Molecular docking : Model interactions with target proteins (e.g., Lp-PLA2 active site) to explain selectivity differences .
  • Metabolic stability assays : Assess cytochrome P450 metabolism to differentiate intrinsic activity from pharmacokinetic effects .

Q. What methodologies are recommended for identifying the compound’s primary biological targets?

  • Radioligand binding assays : Use tritiated or fluorescently labeled analogs to quantify binding affinity to receptors (e.g., cannabinoid receptors, inferred from pyrazole-carboxamide analogs) .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries to identify genes essential for compound efficacy .
  • Proteomics : Affinity purification followed by LC-MS/MS to isolate interacting proteins .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Use software like SwissADME to optimize logP (<5), topological polar surface area (TPSA >60 Ų), and solubility .
  • Free-energy perturbation (FEP) : Predict binding affinity changes for piperidine or pyrazole modifications .
  • Molecular dynamics (MD) simulations : Assess conformational stability in aqueous vs. lipid environments .

Q. What experimental strategies are effective in studying the compound’s metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Isotope labeling : Use ¹⁴C-labeled compounds to trace metabolic pathways .
  • CYP450 inhibition assays : Identify enzyme isoforms (e.g., CYP3A4) responsible for metabolism .

Q. How can researchers validate hypothesized mechanisms of action in complex biological systems?

  • Knockdown/knockout models : Use siRNA or CRISPR to silence candidate targets and assess compound efficacy loss .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • In vivo imaging : Fluorescent or PET-labeled analogs for tissue distribution studies .

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